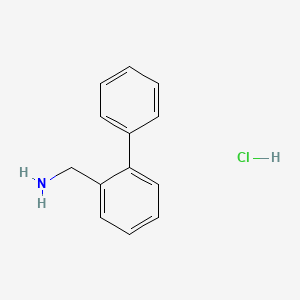

2-Phenylbenzylamine hydrochloride

Übersicht

Beschreibung

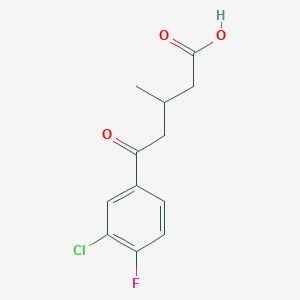

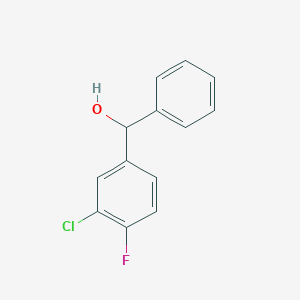

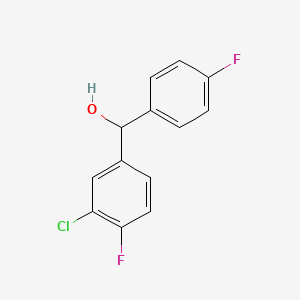

2-Phenylbenzylamine hydrochloride is a compound with the molecular formula C13H14ClN . It has a molecular weight of 219.71 g/mol . The compound appears as a white to pale yellow solid .

Molecular Structure Analysis

The InChI code for 2-Phenylbenzylamine hydrochloride isInChI=1S/C13H13N.ClH/c14-10-12-8-4-5-9-13 (12)11-6-2-1-3-7-11;/h1-9H,10,14H2;1H . The compound’s canonical SMILES is C1=CC=C (C=C1)C2=CC=CC=C2CN.Cl . Physical And Chemical Properties Analysis

2-Phenylbenzylamine hydrochloride has a molecular weight of 219.71 g/mol . It is a white to pale yellow solid . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

“2-Phenethylamines”, a class of compounds to which “2-Phenylbenzylamine hydrochloride” belongs, play a significant role in medicinal chemistry . They are present in key therapeutic targets and are used as medicinal chemistry hits and appealing screening compounds .

Ligands

2-Phenethylamines are used as ligands, which are ions or molecules that bind to a central metal atom to form a coordination complex .

Adrenoceptors

These compounds have applications related to adrenoceptors, which are a type of protein found in various parts of the body. They respond to adrenaline (epinephrine) and noradrenaline (norepinephrine) and play a role in regulating physiological processes .

Dopamine Receptor

2-Phenethylamines are involved in the functioning of the dopamine receptor, which plays a critical role in the functioning of the central nervous system .

Pharmaceutical Testing

“2-Phenylbenzylamine hydrochloride” is used for pharmaceutical testing . High-quality reference standards of this compound are used to ensure accurate results .

Material Science

The team of scientists at Chem Impex International, Inc., who have experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others, have listed “2-Phenylbenzylamine hydrochloride” among their products . This suggests potential applications in these fields .

Wirkmechanismus

Target of Action

2-Phenylbenzylamine Hydrochloride is a synthetic inhibitor that binds to the active site of the human enzyme, DPP-4 . DPP-4 (Dipeptidyl peptidase-4) is an enzyme involved in glucose metabolism, making it a target for the treatment of diabetes .

Mode of Action

The compound interacts with its target, DPP-4, by binding to its active site . This interaction inhibits the activity of DPP-4, leading to an increase in GLP-1 (Glucagon-like peptide-1) levels . GLP-1 is an incretin hormone that stimulates insulin secretion, thereby reducing blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by 2-Phenylbenzylamine Hydrochloride affects the glucose metabolism pathway . By increasing GLP-1 levels, the compound enhances insulin secretion and inhibits glucagon release . This results in decreased hepatic glucose production and increased glucose uptake by muscles, effectively lowering blood glucose levels .

Result of Action

The molecular effect of 2-Phenylbenzylamine Hydrochloride’s action is the inhibition of DPP-4 activity, leading to increased levels of GLP-1 . On a cellular level, this results in enhanced insulin secretion and reduced glucagon release, which collectively contribute to the lowering of blood glucose levels . This makes 2-Phenylbenzylamine Hydrochloride potentially useful in the treatment of diabetes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature and pH can affect the structure and function of enzymes, thereby influencing the effectiveness of enzyme inhibitors like 2-Phenylbenzylamine Hydrochloride . Additionally, exposure to certain environmental chemicals can also impact drug metabolism . Therefore, understanding the environmental context is crucial for predicting the compound’s behavior in a biological system.

Eigenschaften

IUPAC Name |

(2-phenylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11;/h1-9H,10,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAUXYZNTQYBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylbenzylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine](/img/structure/B3043320.png)